molecular formula C13H12BrNO B15234640 3-Bromo-N,N-dimethyl-2-naphthamide

3-Bromo-N,N-dimethyl-2-naphthamide

Cat. No.: B15234640
M. Wt: 278.14 g/mol
InChI Key: JIPOIOHPLSTQQG-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyl-2-naphthamide is an organic compound that belongs to the class of naphthamides It is characterized by the presence of a bromine atom attached to the naphthalene ring and a dimethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-dimethyl-2-naphthamide typically involves the bromination of N,N-dimethyl-2-naphthamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethyl-2-naphthamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted naphthamides.

    Oxidation Reactions: Formation of naphthoquinones.

    Reduction Reactions: Formation of naphthylamines.

Scientific Research Applications

3-Bromo-N,N-dimethyl-2-naphthamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes like monoamine oxidase.

    Material Science: It is used in the development of novel materials with specific electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethyl-2-naphthamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like monoamine oxidase by binding to the active site and preventing substrate access. The bromine atom and the dimethylamide group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N,N-dimethylbenzamide
  • 3-Bromo-N,N-dimethylaniline
  • 3-Bromo-N,N-dimethylphenylacetamide

Uniqueness

3-Bromo-N,N-dimethyl-2-naphthamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to its benzene analogs. This uniqueness makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

3-bromo-N,N-dimethylnaphthalene-2-carboxamide

InChI

InChI=1S/C13H12BrNO/c1-15(2)13(16)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8H,1-2H3

InChI Key

JIPOIOHPLSTQQG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=CC=CC=C2C=C1Br

Origin of Product

United States

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